4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

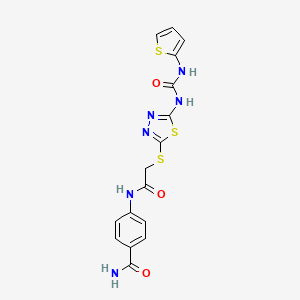

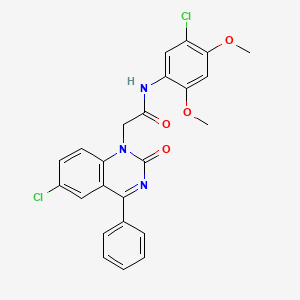

“4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide” is a chemical compound with the molecular formula C16H14N6O3S3. It is a thiophene-based analog, which are known to be biologically active compounds .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a ureido group, a thiadiazol group, and a benzamide group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, thiophene derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 434.51. Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

Novel Compound Synthesis : Research has led to the development of new compounds incorporating thiophene, thiadiazole, and benzamide moieties. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, novel derivatives have been prepared to evaluate their anticancer activity, with some showing marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).

Characterization and Antimicrobial Evaluation : The synthesized compounds are characterized using various techniques like IR, NMR, MS, and elemental analysis, to confirm their structures. Some of these compounds have undergone antimicrobial evaluation, showing promising activity against bacterial and fungal species. This indicates a potential for the development of new antimicrobial agents (Talupur et al., 2021).

Biological Activities

Anticancer Activity : A focus on anticancer research has led to the synthesis of compounds with various heterocyclic rings, aiming to find new treatments. Compounds synthesized with the thiadiazole scaffold have shown potential antitumor activity against a panel of human tumor cell lines, indicating their promise as anticancer agents (Yurttaş et al., 2015).

Antimicrobial and Antiviral Activities : Some compounds exhibit significant antimicrobial and antiviral activities, particularly against tobacco mosaic virus (TMV), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs). These findings suggest the potential for these compounds to serve as leads in the development of new antimicrobial and antiviral agents (Tang et al., 2019).

Orientations Futures

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry.

Mécanisme D'action

Mode of Action

The thiophene ring in other compounds is known to interact with various biological targets through non-covalent interactions .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene-containing compounds have been found to interact with a variety of biochemical pathways depending on their specific targets .

Result of Action

Thiophene-containing compounds have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .

Propriétés

IUPAC Name |

4-[[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S3/c17-13(24)9-3-5-10(6-4-9)18-11(23)8-27-16-22-21-15(28-16)20-14(25)19-12-2-1-7-26-12/h1-7H,8H2,(H2,17,24)(H,18,23)(H2,19,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQILNWJYIDSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)

![N-[1-(3-Fluoro-4-pyridin-3-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2722206.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2722208.png)

![2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2722209.png)

![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2722214.png)

![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)

![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)